molecular formula C18H20N2O6S2 B15107596 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methylacetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methylacetamide

Cat. No.: B15107596
M. Wt: 424.5 g/mol
InChI Key: CCJAGRXGJSWSAB-DHDCSXOGSA-N
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Description

The compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methylacetamide is a thiazolidinone derivative characterized by:

  • A 1,3-thiazolidin-2,4-dione core with a 3-methoxybenzylidene substituent at the 5-position.
  • A 1,1-dioxidotetrahydrothiophen-3-yl group linked to an N-methylacetamide moiety.

Properties

Molecular Formula

C18H20N2O6S2

Molecular Weight

424.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-[(5Z)-5-[(3-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methylacetamide

InChI

InChI=1S/C18H20N2O6S2/c1-19(13-6-7-28(24,25)11-13)16(21)10-20-17(22)15(27-18(20)23)9-12-4-3-5-14(8-12)26-2/h3-5,8-9,13H,6-7,10-11H2,1-2H3/b15-9-

InChI Key

CCJAGRXGJSWSAB-DHDCSXOGSA-N

Isomeric SMILES

CN(C1CCS(=O)(=O)C1)C(=O)CN2C(=O)/C(=C/C3=CC(=CC=C3)OC)/SC2=O

Canonical SMILES

CN(C1CCS(=O)(=O)C1)C(=O)CN2C(=O)C(=CC3=CC(=CC=C3)OC)SC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methylacetamide typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methylacetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents for various diseases.

    Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methylacetamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Features :

Sulfone Group: The 1,1-dioxido modification of the tetrahydrothiophen ring enhances electronic withdrawal and stability compared to non-oxidized sulfur analogs .

Z-Configuration : The (5Z)-stereochemistry of the benzylidene group is critical for biological activity, as seen in structurally related compounds .

Methoxy Substitution : The 3-methoxy group on the benzylidene moiety may influence lipophilicity and receptor binding.

Synthesis: The compound is likely synthesized via Knoevenagel condensation between 2,4-thiazolidinedione and 3-methoxybenzaldehyde, followed by coupling with a sulfone-containing acetamide intermediate. Similar methodologies are documented for analogs in and .

Structural and Functional Analogues

Key Observations

Impact of Substituents on Activity
  • Benzylidene vs. Thienylmethylene : The target compound’s 3-methoxybenzylidene group may enhance π-π stacking in receptor binding compared to the thienylmethylene group in , which introduces heteroaromaticity but reduced electron density .
  • Sulfone vs. Thione : The 1,1-dioxidotetrahydrothiophen group in the target compound increases polarity and metabolic stability relative to the 2-thioxo analogs in , which are more prone to oxidation .

Q & A

Q. What are the key synthetic pathways for preparing N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methylacetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with the formation of the thiazolidinone core. A common approach includes:

Condensation : Reacting 3-methoxybenzaldehyde with 2,4-thiazolidinedione under basic conditions to form the (Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidine intermediate .

Acetylation : Coupling the thiazolidinone intermediate with N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylacetamide using chloroacetyl chloride in DMF with potassium carbonate as a base. Reaction progress is monitored via TLC, and the product is isolated by precipitation .
Key Data :

StepReagents/ConditionsYield (%)Purity (HPLC)
1K₂CO₃, DMF, RT65–75>90%
2Chloroacetyl chloride, DMF50–6085–90%

Q. How is the compound characterized to confirm its structural identity?

  • Methodological Answer : A combination of spectroscopic and analytical techniques is used:
  • NMR : 1H^1H and 13C^{13}C NMR verify the Z-configuration of the benzylidene group and the sulfone moiety in the tetrahydrothiophene ring .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak ([M+H]+^+) and isotopic pattern .
  • IR Spectroscopy : Peaks at 1720–1680 cm1^{-1} confirm C=O stretching in the thiazolidinone and acetamide groups .

Q. What in vitro assays are used to evaluate its biological activity?

  • Methodological Answer : Initial screening focuses on:
  • Enzyme Inhibition : PPAR-γ (Peroxisome Proliferator-Activated Receptor gamma) binding assays to assess hypoglycemic potential, given structural similarity to thiazolidinedione derivatives .
  • Cytotoxicity : MTT assays in HepG2 or HEK293 cells to determine IC50_{50} values .
  • Solubility and Stability : HPLC-based assays in simulated physiological buffers (pH 7.4) to guide formulation .

Advanced Research Questions

Q. How can reaction yields be optimized for the thiazolidinone intermediate?

  • Methodological Answer : Yield improvements require:
  • Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity, but DMF is preferred for solubility .
  • Catalysis : Adding catalytic piperidine accelerates benzylidene formation via Knoevenagel condensation .
  • Temperature Control : Maintaining 25–30°C prevents side reactions (e.g., over-oxidation) .
    Data Contradiction : Some studies report higher yields (~80%) using microwave-assisted synthesis, but scalability remains unproven .

Q. What strategies resolve discrepancies in biological activity data across studies?

  • Methodological Answer : Contradictions often arise from:
  • Assay Variability : Standardize protocols (e.g., PPAR-γ reporter gene assays vs. radioligand binding) .
  • Stereochemical Purity : Ensure the Z-isomer dominates (>95% by HPLC) to avoid confounding results from E-isomer impurities .
  • Cell Line Differences : Validate activity in multiple models (e.g., adipocytes for hypoglycemic effects vs. cancer cells for cytotoxicity) .

Q. How does the sulfone group in the tetrahydrothiophene ring influence pharmacokinetics?

  • Methodological Answer : The sulfone moiety enhances:
  • Metabolic Stability : Resistance to cytochrome P450 oxidation compared to non-sulfonated analogs, as shown in liver microsome assays .
  • Solubility : LogP values decrease by ~0.5 units compared to sulfur-containing analogs, improving aqueous solubility (measured via shake-flask method) .
    Advanced Analysis : MD simulations predict sulfone-oxygen interactions with PPAR-γ’s Ser289 residue, stabilizing binding .

Q. What computational methods validate the compound’s mechanism of action?

  • Methodological Answer :
  • Docking Studies : AutoDock Vina or Schrödinger Suite models PPAR-γ ligand-binding domain interactions, highlighting hydrogen bonds with the thiazolidinone C=O and sulfone groups .
  • QSAR Models : Correlate substituent electronegativity (e.g., methoxy vs. nitro groups) with PPAR-γ activation efficacy (R2^2 = 0.89 in training sets) .

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